

A Comparative Study of Tween 65 and Tween 20 in Nanoparticle Drug Delivery

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Compound of Interest

Compound Name: Tween 65

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Introduction

The selection of an appropriate surfactant is a critical parameter in the formulation of nanoparticle-based drug delivery systems. Surfactants play a pivotal role in controlling nanoparticle size, stability, drug encapsulation efficiency, and release kinetics. Among the vast array of non-ionic surfactants, the polysorbates, or Tweens, are widely utilized due to their biocompatibility and versatile properties. This guide provides an objective comparison of two commonly used Tweens, **Tween 65** and Tween 20, in the context of nanoparticle drug delivery, supported by experimental data and detailed protocols.

Physicochemical Properties of Tween 65 and Tween 20

The fundamental differences between **Tween 65** (polyoxyethylene sorbitan tristearate) and Tween 20 (polyoxyethylene sorbitan monolaurate) lie in their chemical structure, which in turn governs their physicochemical properties, most notably the Hydrophilic-Lipophilic Balance (HLB).

Property	Tween 65	Tween 20	Reference
Chemical Name	Polyoxyethylene (20) sorbitan tristearate	Polyoxyethylene (20) sorbitan monolaurate	[1]
Fatty Acid	Tristearate	Monolaurate	[2]
HLB Value	10.5	16.7	[1][3]
Appearance	Yellow-waxy solid	Clear, yellow to yellow-green viscous liquid	[3]
Solubility	Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.	Readily soluble in water and polar organic solvents.	[3]

The lower HLB value of **Tween 65** indicates a more lipophilic character compared to the highly hydrophilic nature of Tween 20. This difference is a key determinant of their performance in nanoparticle formulations.

Performance in Nanoparticle Formulations: A Comparative Analysis

While direct head-to-head comparative studies of **Tween 65** and Tween 20 in the same nanoparticle system are limited, valuable insights can be drawn from studies comparing a range of Tweens, including Tween 20 and the structurally similar Tween 60 (polyoxyethylene sorbitan monostearate). The following data is adapted from a study on poly(lactic-co-glycolic) acid (PLGA) nanoparticles encapsulating β -glucosidase, where Tween 60 serves as a proxy for **Tween 65** due to their shared stearic acid base.[2][4]

Nanoparticle Characterization

Parameter	Nanoparticles with Tween 60 (as proxy for Tween 65)	Nanoparticles with Tween 20	Control (No Tween)	Reference
Z-Average (nm) ± S.D.	208 ± 10	177 ± 8	190 ± 15	[2]
Polydispersity Index (PDI) ± S.D.	0.12 ± 0.02	0.08 ± 0.01	0.06 ± 0.01	[2]
Zeta Potential (mV) ± S.D.	-23 ± 2	-16 ± 1	-18 ± 2	[2]
Encapsulation Efficiency (%) ± S.D.	6.5 ± 1.5	7.8 ± 0.9	3.9 ± 0.8	[2]

Analysis:

- **Particle Size:** Nanoparticles formulated with Tween 20 exhibited a smaller mean diameter compared to those with Tween 60. This can be attributed to the higher HLB value of Tween 20, which leads to more efficient stabilization of smaller particles in the aqueous phase.
- **Polydispersity Index (PDI):** Both surfactants produced nanoparticles with a low PDI, indicating a narrow size distribution.
- **Zeta Potential:** The surface charge of the nanoparticles was negative in all formulations.
- **Encapsulation Efficiency:** Nanoparticles formulated with Tween 20 showed a significantly higher encapsulation efficiency compared to the control group without any Tween.[\[2\]](#)

Drug Release Profile

A study on enzyme-loaded PLGA nanoparticles demonstrated that the presence of Tween 20 resulted in a sustained release profile, with the enzyme remaining active for a longer duration compared to the free enzyme.[\[4\]](#) While specific data for **Tween 65** is not available from this

study, the choice of surfactant is known to influence the integrity of the nanoparticle matrix and the diffusion of the encapsulated drug.

Experimental Protocols

Formulation of PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs.

Materials:

- Poly(lactic-co-glycolic) acid (PLGA)
- Dichloromethane (DCM)
- **Tween 65** or Tween 20
- Drug to be encapsulated
- Deionized water
- Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

Procedure:

- Preparation of the primary emulsion (w/o): a. Dissolve the hydrophilic drug and the selected Tween (**Tween 65** or Tween 20) in deionized water to form the internal aqueous phase (w1). b. Dissolve PLGA in DCM to form the organic phase (o). c. Add the internal aqueous phase to the organic phase and sonicate on ice to form a stable water-in-oil emulsion.
- Preparation of the double emulsion (w/o/w): a. Add the primary emulsion to a larger volume of an aqueous solution containing a secondary surfactant (e.g., PVA) to form the external aqueous phase (w2). b. Homogenize or sonicate the mixture to form the double emulsion.
- Solvent evaporation: a. Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate.

- Nanoparticle recovery: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize the nanoparticles for long-term storage.[2]

Formulation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This method is suitable for encapsulating lipophilic drugs.

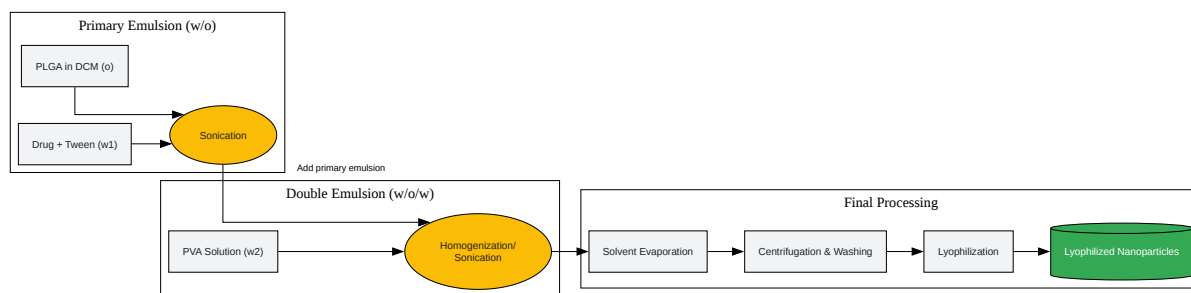
Materials:

- Solid lipid (e.g., glyceryl monostearate, stearic acid)
- Lipophilic drug
- **Tween 65** or Tween 20
- Deionized water

Procedure:

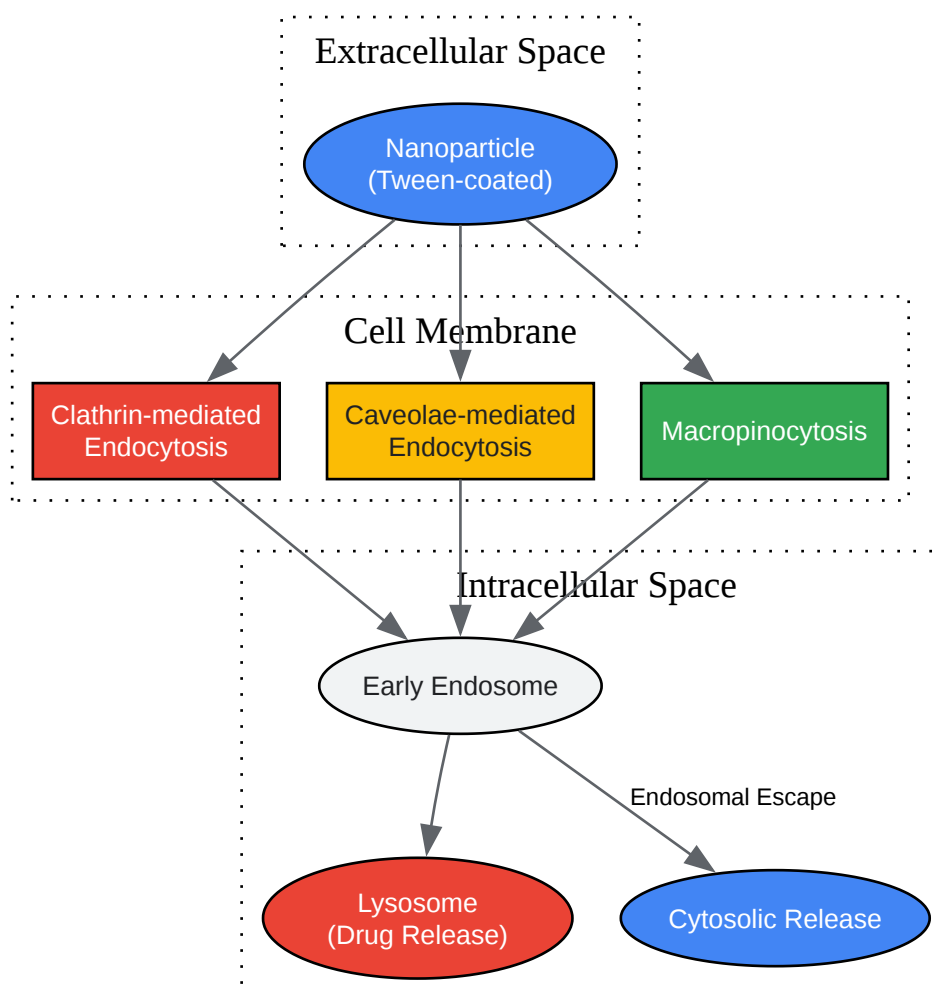
- Preparation of the lipid and aqueous phases: a. Melt the solid lipid and dissolve the lipophilic drug in the molten lipid to form the lipid phase. b. Heat an aqueous solution of the selected Tween (**Tween 65** or Tween 20) to the same temperature as the lipid phase.
- Pre-emulsion formation: a. Disperse the hot lipid phase in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.
- High-pressure homogenization: a. Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
- Cooling and nanoparticle formation: a. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
- Purification: a. The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

Mandatory Visualization



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Caption: Workflow for PLGA nanoparticle formulation.



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Caption: General cellular uptake pathways for nanoparticles.

Discussion and Conclusion

The choice between **Tween 65** and Tween 20 for nanoparticle drug delivery depends on the specific requirements of the formulation and the drug being encapsulated.

- Tween 20, with its high HLB, is generally more effective at producing smaller nanoparticles and can lead to higher encapsulation efficiencies for certain drugs, particularly when using emulsion-based methods. Its high water solubility makes it a good choice for stabilizing oil-in-water emulsions.

- **Tween 65**, being more lipophilic, may be more suitable for stabilizing water-in-oil emulsions or for formulations where a less hydrophilic surface is desired. Its lower HLB value could be advantageous for encapsulating more lipophilic drugs within solid lipid nanoparticles.

The hydrophobicity of the surfactant can also influence the interaction of the nanoparticle with biological membranes and, consequently, its cellular uptake. While general pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis are involved in nanoparticle uptake, the specific surface characteristics imparted by the Tween can modulate the preferred pathway.[5] Further research is warranted to elucidate the precise effects of **Tween 65** versus Tween 20 on these cellular processes.

In conclusion, both **Tween 65** and Tween 20 are valuable surfactants in the formulation of nanoparticle drug delivery systems. The selection should be based on a thorough understanding of their physicochemical properties and empirical testing to optimize the formulation for the desired nanoparticle characteristics and therapeutic outcome.

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